molecular formula C18H15NO2 B1622475 6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 438216-68-3

6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1622475
CAS No.: 438216-68-3
M. Wt: 277.3 g/mol
InChI Key: ZXGZEUFDNJSZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid: is a quinoline derivative with a molecular formula of C18H15NO2. This compound is known for its unique structure, which includes a quinoline core substituted with a methyl group at the 6-position and a 3-methylphenyl group at the 2-position, along with a carboxylic acid group at the 4-position. Quinoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses an o-aminoaryl ketone and an enolisable ketone in the presence of an acid catalyst. For instance, the reaction between 2-aminoacetophenone and 3-methylbenzaldehyde in the presence of acetic acid can yield the desired quinoline derivative .

Another method involves the Doebner-Miller reaction, where an aniline derivative reacts with an aldehyde and pyruvic acid under acidic conditions. This method can be modified to include different substituents on the aniline and aldehyde to achieve the desired substitution pattern on the quinoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs scalable and cost-effective methods. These methods may include the use of recyclable catalysts, solvent-free conditions, and microwave-assisted synthesis to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The specific molecular targets and pathways involved may vary depending on the biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with structural similarities to quinoline derivatives.

    Quinoline-4-carboxylic acid: A simpler quinoline derivative without the methyl and phenyl substitutions.

Uniqueness

6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and phenyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets compared to simpler quinoline derivatives .

Properties

IUPAC Name

6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-4-3-5-13(8-11)17-10-15(18(20)21)14-9-12(2)6-7-16(14)19-17/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGZEUFDNJSZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397575
Record name 6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438216-68-3
Record name 6-methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.